N-(3-Bromo-phenyl)-N-methyl-formamide
Description
N-(3-Bromo-phenyl)-N-methyl-formamide is a substituted formamide derivative characterized by a brominated aromatic ring and a methyl group attached to the nitrogen atom. Its molecular formula is C₈H₈BrNO, with a molecular weight of 228.07 g/mol. The bromine atom at the meta position on the phenyl ring likely enhances lipophilicity and influences electronic properties, which could modulate reactivity or binding affinity in biological systems .
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N-methylformamide |
InChI |
InChI=1S/C8H8BrNO/c1-10(6-11)8-4-2-3-7(9)5-8/h2-6H,1H3 |
InChI Key |
NENZXMJTTFCYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Rotamer Dynamics : N-Methyl-formamide exhibits two rotamers in equilibrium, which coalesce upon receptor binding . This compound may display similar dynamic behavior, but steric effects from the bromophenyl group could slow rotamer interconversion .
- Thermal Stability : Formamides like NMF show moderate thermal stability (decomposition >200°C), while brominated derivatives are expected to degrade at higher temperatures due to stronger C-Br bonds .
- Biological Activity : Bromophenyl groups in amides (e.g., UCM924) demonstrate analgesic properties, suggesting that this compound could be explored for similar pharmacological applications .
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